molecular formula C17H16ClFN2O6S B13350414 Benzenesulfonylfluoride, 4-[[5-(2-chloro-4-nitrophenoxy)-1-oxopentyl]amino]- CAS No. 30885-86-0

Benzenesulfonylfluoride, 4-[[5-(2-chloro-4-nitrophenoxy)-1-oxopentyl]amino]-

Cat. No.: B13350414
CAS No.: 30885-86-0
M. Wt: 430.8 g/mol
InChI Key: CRJWJRKKYQXQED-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonyl fluoride derivative characterized by a complex substituent at the para position: a pentyl chain terminating in a 2-chloro-4-nitrophenoxy group and an amide linkage. Its structural complexity suggests specialized applications, particularly in targeting enzymes with extended binding pockets due to the elongated hydrophobic chain and electron-withdrawing nitro and chloro groups.

Properties

CAS No.

30885-86-0

Molecular Formula

C17H16ClFN2O6S

Molecular Weight

430.8 g/mol

IUPAC Name

4-[5-(2-chloro-4-nitrophenoxy)pentanoylamino]benzenesulfonyl fluoride

InChI

InChI=1S/C17H16ClFN2O6S/c18-15-11-13(21(23)24)6-9-16(15)27-10-2-1-3-17(22)20-12-4-7-14(8-5-12)28(19,25)26/h4-9,11H,1-3,10H2,(H,20,22)

InChI Key

CRJWJRKKYQXQED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Initial Aromatic Substituent Preparation

The synthesis begins with the formation of the aromatic ether intermediate, 2-chloro-4-nitrophenoxy derivatives , which are key precursors.

  • Reaction Type: Nucleophilic aromatic substitution (SNAr) or ether formation.
  • Reagents: Chlorinated phenols (e.g., 2-chloro-4-nitrophenol) reacted with appropriate alkyl halides or chlorides.
  • Conditions: Typically, reactions are performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures (around 80–120°C) with bases such as potassium carbonate or sodium hydride to facilitate nucleophilic attack.

Introduction of the Aliphatic Chain with Amine Functionality

The next step involves attaching the aliphatic chain, which contains the amino group, to the aromatic system.

  • Reaction Type: Amidation or nucleophilic substitution.
  • Reagents: The aromatic ether intermediate reacts with a suitable aminoalkyl halide or acid derivative, such as 5-aminopentanoic acid derivatives.
  • Conditions: Often carried out in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), with solvents like dichloromethane or DMF, at room temperature or mild heating.

Sulfonylation to Form the Sulfonyl Fluoride

The critical step involves introducing the sulfonyl fluoride group onto the aromatic ring.

  • Reaction Type: Sulfonylation.
  • Reagents: The aromatic amino derivative is treated with sulfuryl fluoride ($$SO2F2$$) or other fluorosulfonyl donors.
  • Conditions: Reactions are performed under controlled temperature (0–50°C) in inert solvents such as acetonitrile or dichloromethane. The use of catalysts or phase-transfer agents can enhance yield and selectivity.

Purification and Characterization

Post-reaction, the product is purified via chromatography or recrystallization. Structural confirmation involves:

  • Spectroscopic Analysis: NMR (both $$^{1}H$$ and $$^{13}C$$), IR (to confirm sulfonyl fluoride and nitro groups), and high-resolution mass spectrometry.
  • Crystallography: X-ray diffraction can be employed for definitive structure elucidation.

Data Table: Summary of Key Reaction Conditions and Yields

Step Reaction Type Reagents Solvent Temperature Typical Yield Notes
1 Ether formation 2-chloro-4-nitrophenol + alkyl halide DMF, acetonitrile 80–120°C ~85% Base: K2CO3 or NaH
2 Amidation Aromatic ether + aminoalkyl derivative Dichloromethane, DMF Room temp to 50°C ~80% Coupling agents: EDC/DCC
3 Sulfonylation Aromatic amino derivative + $$SO2F2$$ Acetonitrile 0–50°C ~75% Inert atmosphere

Notes on Reaction Factors Influencing Yields

Chemical Reactions Analysis

Types of Reactions

4-(5-(2-Chloro-4-nitrophenoxy)pentanamido)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines and thiols, typically under mild conditions.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products

    Nucleophilic Substitution: Products include derivatives with different nucleophiles replacing the sulfonyl fluoride group.

    Reduction: The major product is the corresponding amine derivative.

    Oxidation: Oxidation products include various oxidized forms of the aromatic ring.

Scientific Research Applications

4-(5-(2-Chloro-4-nitrophenoxy)pentanamido)benzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other derivatives.

    Biology: Employed in the study of enzyme inhibition, particularly enzymes that interact with sulfonyl fluoride groups.

    Medicine: Investigated for potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(5-(2-Chloro-4-nitrophenoxy)pentanamido)benzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophiles such as amino acids in proteins. This reactivity is exploited in enzyme inhibition, where the compound forms covalent bonds with active site residues, leading to enzyme inactivation.

Comparison with Similar Compounds

Structural Features and Electronic Effects

The target compound is compared below with key analogs (Table 1):

Compound Name / CAS Number Substituent at Para Position Key Functional Groups
Target Compound 5-(2-Chloro-4-nitrophenoxy)-1-oxopentylamino Sulfonyl fluoride, nitro, chloro
AEBSF (2-Aminoethyl Benzenesulfonyl Fluoride) 2-Aminoethyl Sulfonyl fluoride, amine
[52584-45-9] (Sodium salt derivative) Pentafluoroethyl-tris(trifluoromethyl)pentenyloxy Sulfonic acid, sodium salt
[51947-19-4] Pentafluoroethyl-tris(trifluoromethyl)pentenyloxy Sulfonyl chloride

Key Observations :

  • In contrast, AEBSF’s aminoethyl group introduces basicity, which may influence solubility and binding kinetics .
  • Fluorinated Derivatives : Compounds like [52584-45-9] and [51947-19-4] feature extensive fluorination, conferring extreme hydrophobicity and chemical inertness. These properties suit applications in surfactants or corrosion inhibitors, unlike the target compound’s nitro-aromatic pharmacophore .

Inhibitory Activity and Selectivity

  • AEBSF : Demonstrated broad inhibitory activity against serine proteases and peptide isomerases, as shown by its inhibition of metazoan L/D isomerases at 1 mM .
  • The chloro-nitrophenoxy group may confer selectivity for enzymes sensitive to aromatic electrophiles.

Solubility and Stability

  • Target Compound : The nitro and chloro groups reduce aqueous solubility compared to AEBSF’s ionizable amine. However, the sulfonyl fluoride group offers superior hydrolytic stability over sulfonyl chlorides (e.g., [51947-19-4]), which are prone to hydrolysis .
  • Sodium Salt Derivatives (e.g., [52584-45-9]) : Ionic forms exhibit higher solubility in polar solvents, favoring industrial applications over biomedical uses .

Biological Activity

Benzenesulfonylfluoride, 4-[[5-(2-chloro-4-nitrophenoxy)-1-oxopentyl]amino]- (CAS Number: 30885-86-0) is a synthetic compound with notable biological activities, particularly as an inhibitor of serine proteases. This article explores its biological activity, chemical properties, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₇H₁₆ClFN₂O₆S
Molecular Weight430.835 g/mol
Density1.46 g/cm³
Boiling Point635.1 ºC at 760 mmHg
Flash Point337.9 ºC
LogP5.771

Benzenesulfonylfluoride functions primarily as an irreversible inhibitor of serine proteases . These enzymes play critical roles in various biological processes, including digestion, immune response, and cell signaling. The inhibition of serine proteases can lead to significant effects on cellular functions and has implications in treating various diseases.

Inhibition of Serine Proteases

Research indicates that benzenesulfonylfluoride effectively inhibits a broad spectrum of serine proteases. This inhibition is particularly relevant in studies involving inflammation and cancer biology:

Case Studies

  • Airway Inflammation : A study highlighted that AEBSF (a related compound) reduced airway inflammation through the inhibition of serine proteases and NADPH oxidase activation . This suggests that benzenesulfonylfluoride may have similar therapeutic effects.
  • Cancer Research : Investigations into related compounds have shown promising results in inhibiting tumor growth through the modulation of apoptotic pathways and cell cycle arrest . The potential for benzenesulfonylfluoride to enhance the efficacy of existing chemotherapeutics is an area for further exploration.

Potential Applications

Given its biological activity, benzenesulfonylfluoride could be explored for various applications:

  • Therapeutic Agent : Its role as a serine protease inhibitor positions it as a candidate for developing treatments for conditions characterized by excessive protease activity, such as certain cancers and inflammatory diseases.
  • Research Tool : It can serve as a valuable tool in biochemical research for studying protease functions and their implications in disease mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound in laboratory settings?

  • Methodology : The synthesis involves multi-step reactions. A common route starts with coupling 2-chloro-4-nitrophenol with a pentanoyl chloride intermediate to form the nitrophenoxy-pentanoyl linkage. Subsequent reaction with 4-aminobenzenesulfonyl fluoride under controlled conditions (e.g., anhydrous solvent, 0–5°C) yields the final product. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the compound with >95% purity .
  • Key Challenges : Competing side reactions (e.g., hydrolysis of the sulfonyl fluoride group) require strict moisture control. Reaction progress can be monitored using TLC with UV visualization .

Q. How can researchers characterize this compound’s purity and structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the chloro-nitrophenoxy, sulfonyl fluoride, and amide groups. For example, the sulfonyl fluoride proton is typically absent due to rapid exchange, but 19^19F NMR shows a distinct peak at ~60 ppm .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry validates molecular weight (C16_{16}H14_{14}ClFN2_2O6_6S, MW 416.8 g/mol) and purity .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

  • Reactivity Profile : The sulfonyl fluoride group acts as a "clickable" electrophile, reacting selectively with nucleophiles (e.g., amines, thiols) under mild conditions. Computational studies (DFT calculations) suggest that the electron-withdrawing nitro and chloro groups enhance the electrophilicity of the sulfonyl fluoride, lowering the activation energy for substitution .
  • Experimental Validation : Kinetic studies using stopped-flow spectrophotometry show second-order rate constants (k2_2) of ~103^{-3} M1^{-1}s1^{-1} with primary amines in aqueous buffer (pH 7.4, 25°C) .

Q. How does the compound inhibit serine proteases, and why do species-specific differences occur?

  • Mechanism of Inhibition : The sulfonyl fluoride forms a covalent bond with the catalytic serine residue in enzymes like acetylcholinesterase. Molecular dynamics simulations (e.g., GROMACS) reveal that steric hindrance from the chloro-nitrophenoxy group modulates binding affinity. For example, mouse acetylcholinesterase exhibits higher flexibility in its active-site gorge compared to Torpedo californica, allowing deeper penetration of the bulky substituents .
  • Species Selectivity : In Torpedo, the rigid active-site bottleneck restricts access to phenylmethylsulfonyl fluoride analogs but accommodates smaller benzenesulfonyl derivatives .

Q. How can researchers resolve discrepancies in reported biological activity across similar sulfonyl fluorides?

  • Comparative Studies :

  • Structure-Activity Relationships (SAR) : Compare inhibition constants (Ki_i) against a panel of enzymes (e.g., trypsin, chymotrypsin) using fluorogenic substrates. For instance, replacing the pentanoyl linker with a shorter chain reduces steric hindrance, enhancing inhibition potency .
  • Redox Profiling : Electrochemical assays (cyclic voltammetry) assess the nitro group’s reducibility, which may generate reactive intermediates affecting cellular toxicity .

Q. What strategies mitigate competing side reactions during functionalization of the sulfonyl fluoride group?

  • Optimized Conditions :

  • Solvent Choice : Use aprotic solvents (e.g., DMF, THF) to minimize hydrolysis.
  • Temperature Control : Maintain reactions at 0–10°C to slow down undesired oxidation of the phenoxy group.
  • Protecting Groups : Temporarily protect reactive sites (e.g., nitro reduction to amine using H2_2/Pd-C) before sulfonyl fluoride modification .

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